molecular formula C15H15F2NO2 B2573778 2-(((2,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 383892-86-2

2-(((2,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2573778
CAS RN: 383892-86-2
M. Wt: 279.287
InChI Key: VHCCDHRZLIZZQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the difluorophenyl group, and the attachment of the amino-methylene group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could introduce interesting electronic properties due to the electronegativity of the fluorine atoms. The cyclohexane ring could provide stability to the molecule, while the amino-methylene group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could act as a nucleophile in certain reactions, while the difluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

A study demonstrated the synthesis of novel derivatives from the starting material closely related to the queried compound. These derivatives displayed significant antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. The compounds showed potent activity, with some exhibiting higher activity compared to reference drugs, suggesting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Synthesis of N-confused Porphyrin Derivatives

Another research application involves the use of active methylene compounds, including a derivative similar to the queried chemical, in synthesizing N-confused porphyrin derivatives. This synthesis was achieved without the need for a catalyst, yielding novel types of N-confused porphyrin derivatives in good yields, indicating a pathway for creating complex organic molecules with potential applications in materials science and catalysis (Li et al., 2011).

Structural Analysis and Theoretical Investigations

Research focusing on the structural analysis of tetraketones derived from the compound under discussion revealed insights into their conformation and electronic delocalization paths. This study aids in understanding the chemical reactivity and potential applications of these tetraketones in synthetic chemistry and materials science (Silva et al., 2018).

Electrophilic Iodinating Agent

A derivative of the chemical compound was reported as a new electrophilic iodinating agent for selectively iodinating electron-rich aromatics and synthesizing α-iodinated carbonyl compounds from allylic alcohols. This showcases its utility in organic synthesis, particularly in the selective functionalization of molecules (Martinez-Erro et al., 2017).

Peptide Synthesis

Dimedone, a compound closely related to the queried chemical, has been utilized as a protecting agent for amino groups in peptide synthesis. This application highlights its role in the synthesis of peptides, an essential area of research in biochemistry and pharmaceutical sciences (Halpern & James, 1964).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken when handling it. This includes avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHFVMOHNSUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

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